molecular formula C10H13BrN2 B3166342 2-(2-Bromophenyl)piperazine CAS No. 910444-36-9

2-(2-Bromophenyl)piperazine

Cat. No. B3166342
CAS RN: 910444-36-9
M. Wt: 241.13 g/mol
InChI Key: ZDTWPFQUEVKTCT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound can involve the Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a bromophenyl group . The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Other reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Development

Piperazine derivatives, including 2-(2-Bromophenyl)piperazine, are integral to the rational design of drugs across multiple therapeutic categories. A comprehensive review by Rathi et al. (2016) highlights the significance of piperazine in developing medications for central nervous system (CNS) disorders, cancer, cardiovascular diseases, and as imaging agents. Modifications to the piperazine nucleus significantly impact the pharmacological profile of the resulting compounds, underlining its versatility in drug discovery.

Piperazine and Morpholine in Medicinal Chemistry

The synthesis and pharmaceutical applications of piperazine and its analogues, as reviewed by Mohammed et al. (2015), reveal a broad spectrum of pharmacophoric activities. This underscores the ongoing advancements in synthetic methods for piperazine derivatives and their significant role in developing new therapeutic agents.

Antimicrobial Activity of Piperazine Derivatives

Piperazine-based compounds have shown promise in addressing drug-resistant strains of Mycobacterium tuberculosis (TB). Girase et al. (2020) focus on the anti-mycobacterial properties of piperazine derivatives, highlighting their potential against multidrug-resistant and extremely drug-resistant TB strains. This review emphasizes the importance of piperazine as a building block in the design of potent anti-TB molecules.

Piperazine's Role in Antidepressant Development

The presence of a piperazine substructure is a common feature in many marketed antidepressants. Kumar et al. (2021) critically analyze the role of piperazine in developing novel antidepressants. The review suggests that besides its favorable CNS pharmacokinetic profile, piperazine contributes significantly to the binding conformations of antidepressant agents, pointing to its crucial role in therapeutic efficacy.

Biological Potentials of Piperazines

The broad range of activities exhibited by piperazine and its derivatives, including antimicrobial, anti-tubercular, and anti-inflammatory effects, is comprehensively reviewed by Verma and Kumar (2017). This review showcases the importance of modifications in the piperazine moiety for achieving high efficacy, potency, and reduced toxicity in various biological applications.

Safety and Hazards

2-(2-Bromophenyl)piperazine is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Piperazine and its derivatives, including 2-(2-Bromophenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of novel synthesis methods and the exploration of their biological activities are potential future directions .

properties

IUPAC Name

2-(2-bromophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTWPFQUEVKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661514
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910444-36-9
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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